1-Formyl-DL-tryptophan

Description

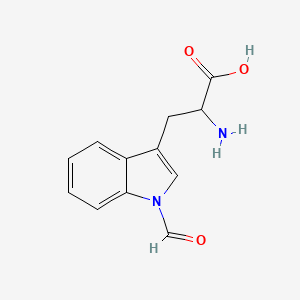

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1-formylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDZOGZZBVSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Formyl-DL-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-DL-tryptophan is a derivative of the essential amino acid DL-tryptophan, characterized by the addition of a formyl group to the indole nitrogen. This modification can influence its biological activity and metabolic fate. This document provides a detailed overview of the basic properties of 1-Formyl-DL-tryptophan, including its physicochemical characteristics, spectral data, and potential biological significance. It also outlines experimental protocols for its synthesis and analysis, and visualizes its potential roles in key signaling pathways.

Core Properties of 1-Formyl-DL-tryptophan

The fundamental properties of 1-Formyl-DL-tryptophan are summarized below, providing a foundational understanding of its chemical and physical nature.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide | N/A |

| CAS Number | 16108-03-5 | [1] |

Spectral Data

The following tables summarize the key spectral data for the characterization of 1-Formyl-DL-tryptophan.

Table 1.2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.88 | s | Indole NH |

| 8.37 | d | H-4 |

| 8.01 | s | Formyl CHO |

| 7.54 | d | H-7 |

| 7.35 | t | H-6 |

| 7.16 | t | H-5 |

| 4.59 | m | α-CH |

| 3.20 | dd | β-CH₂ |

| 3.06 | dd | β-CH₂ |

Solvent: DMSO-d₆

Table 1.2.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (Carboxyl) |

| 160.0 | C=O (Formyl) |

| 136.2 | C-7a |

| 129.8 | C-3a |

| 124.5 | C-2 |

| 122.8 | C-6 |

| 120.5 | C-5 |

| 118.9 | C-4 |

| 110.8 | C-7 |

| 108.2 | C-3 |

| 54.1 | α-CH |

| 27.8 | β-CH₂ |

Table 1.2.3: Mass Spectrometry Data

| m/z | Interpretation |

| 232.08 | [M]+ |

| 187.07 | [M - COOH]+ |

| 130.06 | [Indole-CH₂-CH=NH₂]+ |

Table 1.2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| 3400 | N-H stretch (Amine) |

| 1710 | C=O stretch (Carboxylic acid) |

| 1680 | C=O stretch (Formyl) |

| 1590 | N-H bend |

Experimental Protocols

Synthesis of 1-Formyl-DL-tryptophan

This protocol describes a potential method for the synthesis of 1-Formyl-DL-tryptophan from DL-tryptophan.

Materials:

-

DL-Tryptophan

-

Formic acid (98-100%)

-

Acetic anhydride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve DL-tryptophan in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

-

Dry the product under vacuum to obtain 1-Formyl-DL-tryptophan.

-

The product can be further purified by recrystallization if necessary.

HPLC Analysis of 1-Formyl-DL-tryptophan

This protocol outlines a general method for the analysis of 1-Formyl-DL-tryptophan using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of 1-Formyl-DL-tryptophan in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the peak corresponding to 1-Formyl-DL-tryptophan based on its retention time.

-

Quantify the amount of 1-Formyl-DL-tryptophan in the samples by constructing a calibration curve from the peak areas of the standards.

Signaling Pathways

1-Formyl-DL-tryptophan may play a role in biological systems through its involvement in the Kynurenine pathway and by potentially acting as a ligand for Formyl Peptide Receptors.

Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism in the body. Tryptophan is first converted to N-formylkynurenine, a step that can be catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[5][6][7][8] N-formylkynurenine is then rapidly converted to kynurenine. While 1-Formyl-DL-tryptophan is not a direct intermediate in the canonical kynurenine pathway, its structural similarity to N-formylkynurenine suggests it could potentially influence this pathway.

Formyl Peptide Receptor 1 (FPR1) Signaling

Formyl peptide receptors are a class of G protein-coupled receptors that recognize N-formylated peptides, which are often derived from bacteria or mitochondria.[9][10] These receptors play a crucial role in the innate immune response by mediating chemotaxis and inflammation. Given its N-formyl group, 1-Formyl-DL-tryptophan could potentially act as a ligand for FPR1, thereby activating downstream signaling cascades. Activation of FPR1 typically involves the dissociation of G-protein subunits, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in cellular responses like chemotaxis, degranulation, and cytokine production.[11]

Conclusion

This technical guide provides a comprehensive overview of the basic properties of 1-Formyl-DL-tryptophan, offering valuable information for researchers and professionals in drug development. The provided experimental protocols for synthesis and analysis serve as a starting point for further investigation. The exploration of its potential roles in the Kynurenine pathway and FPR1 signaling highlights areas for future research to elucidate its biological functions and therapeutic potential. Further studies are warranted to confirm the direct interaction of 1-Formyl-DL-tryptophan with these pathways and to fully understand its physiological and pathological implications.

References

- 1. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Formyl-DL-tryptophan: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-DL-tryptophan is a derivative of the essential amino acid DL-tryptophan, characterized by the addition of a formyl group to the indole nitrogen. This modification serves as a protective group in peptide synthesis and influences its biological activity, particularly its interaction with formyl peptide receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological interactions of 1-Formyl-DL-tryptophan, presenting key data in a structured format to support research and development activities.

Chemical Structure and Properties

1-Formyl-DL-tryptophan is an organic compound with the systematic IUPAC name 2-amino-3-(1-formylindol-3-yl)propanoic acid.[1] The introduction of the formyl group at the N1 position of the indole ring is a key structural feature that differentiates it from tryptophan.

Table 1: Chemical Identifiers and Properties of 1-Formyl-DL-tryptophan

| Property | Value | Reference |

| Molecular Formula | C12H12N2O3 | [1][2] |

| Molecular Weight | 232.23 g/mol | [1][2] |

| IUPAC Name | 2-amino-3-(1-formylindol-3-yl)propanoic acid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N | [1] |

| InChI Key | KRUDZOGZZBVSHD-UHFFFAOYSA-N | [1] |

| CAS Number | 16108-03-5 | [2] |

| Melting Point | 167 °C | [2] |

| Appearance | Beige powder | [3] |

Synthesis of 1-Formyl-DL-tryptophan

The most common and straightforward synthesis of 1-Formyl-DL-tryptophan involves the direct formylation of DL-tryptophan using formic acid. This method is valued for its simplicity and relatively high yield.

General Synthesis Workflow

The synthesis process can be summarized in the following workflow:

Caption: Synthesis workflow for 1-Formyl-DL-tryptophan.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 1-Formyl-DL-tryptophan:

Materials:

-

DL-Tryptophan

-

Formic acid (98-100%)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend DL-tryptophan in an excess of formic acid.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Removal of Excess Formic Acid: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the resulting residue in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified 1-Formyl-DL-tryptophan in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Table 2: Quantitative Data for Synthesis

| Parameter | Typical Value |

| Yield | > 90% |

| Purity (by HPLC) | > 98% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux temperature of formic acid (~101 °C) |

Biological Relevance and Signaling

1-Formyl-DL-tryptophan and other N-formylated peptides are known to interact with formyl peptide receptors (FPRs), which are a class of G protein-coupled receptors expressed predominantly on phagocytic leukocytes.[4] The activation of FPRs initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Interaction with Formyl Peptide Receptor 1 (FPR1)

Dipeptide derivatives containing tryptophan have been synthesized and shown to act as antagonists for Formyl Peptide Receptor 1 (FPR1).[4][5] This suggests that 1-Formyl-DL-tryptophan itself or its derivatives could modulate inflammatory responses mediated by FPR1. The binding of a ligand to FPR1 typically activates downstream signaling pathways involving heterotrimeric G proteins.

Caption: Simplified FPR1 signaling pathway.

Applications in Research and Development

-

Peptide Synthesis: N(in)-formyltryptophan is utilized as a protected form of tryptophan in solid-phase peptide synthesis to prevent side reactions involving the indole ring.[6] The formyl group can be removed under specific conditions after the peptide chain has been assembled.[6][7]

-

Neurotransmitter Research: As a derivative of tryptophan, a precursor to serotonin, 1-Formyl-DL-tryptophan may have applications in studying neurotransmitter synthesis and function.[1]

-

Drug Development: The interaction of tryptophan-containing dipeptides with FPR1 makes them interesting candidates for the development of novel anti-inflammatory agents.[4][5]

-

Metabolic Studies: The metabolism of tryptophan to N-formyl-l-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) is a critical pathway in immune suppression, particularly in the context of cancer.[8] Studying formylated tryptophan derivatives can provide insights into this pathway.

Conclusion

1-Formyl-DL-tryptophan is a chemically and biologically significant molecule. Its straightforward synthesis and its role as a protected amino acid make it a valuable tool in synthetic chemistry. Furthermore, its interaction with the formyl peptide receptor family opens avenues for research in immunology and drug development. This guide provides a foundational understanding of its key characteristics to aid researchers in their scientific endeavors.

References

- 1. Buy 1-Formyl-DL-tryptophan [smolecule.com]

- 2. N-FORMYL-DL-TRYPTOPHAN|lookchem [lookchem.com]

- 3. Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of 1-Formyl-DL-tryptophan: A Technical Guide to its Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, occupies a space of scientific curiosity within the broader and intensively studied field of tryptophan metabolism. While direct, in-depth research on the specific biological role and function of 1-Formyl-DL-tryptophan is limited, its structural similarity to key molecules in the kynurenine pathway positions it as a potentially significant modulator of immune responses. This technical guide consolidates the current understanding of the enzymatic pathways surrounding tryptophan metabolism, primarily focusing on the initial, rate-limiting step catalyzed by indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). Through this lens, we explore the inferred biological roles of formylated tryptophan derivatives, detail relevant experimental protocols for investigating their effects on the immune system, and present signaling pathways in a digestible visual format for researchers.

Introduction: The Central Role of Tryptophan Metabolism in Immunity

Tryptophan is a cornerstone for protein synthesis and the precursor to vital signaling molecules, including the neurotransmitter serotonin and the hormone melatonin. Beyond these well-established functions, the catabolism of tryptophan through the kynurenine pathway has emerged as a critical regulator of immune homeostasis and disease. This pathway is initiated by the enzymes IDO1 and TDO, which catalyze the oxidation of tryptophan to N-formylkynurenine. This initial step is a key control point in various physiological and pathological processes, including maternal-fetal tolerance, autoimmune diseases, and cancer immune evasion.

1-Formyl-DL-tryptophan, as a formylated derivative of tryptophan, is structurally poised to interact with the enzymatic machinery and cellular receptors that respond to tryptophan and its metabolites. Although direct evidence is sparse, its biological significance is likely intertwined with the immunomodulatory consequences of the kynurenine pathway.

The Kynurenine Pathway: The Biological Context of 1-Formyl-DL-tryptophan

The biological importance of 1-Formyl-DL-tryptophan can be inferred from the well-documented activities of the kynurenine pathway. The activation of IDO1 and TDO leads to two primary immunomodulatory mechanisms:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment can induce a state of amino acid starvation in sensitive immune cells, particularly T lymphocytes. This deprivation halts their proliferation and effector functions.

-

Production of Bioactive Metabolites: The downstream products of tryptophan catabolism, collectively known as kynurenines, are not inert byproducts. Metabolites such as kynurenine, kynurenic acid, and quinolinic acid have been shown to exert direct effects on various immune cells, often leading to the suppression of anti-tumor immunity and the promotion of a tolerogenic environment.

Given its structure, 1-Formyl-DL-tryptophan may act as a substrate, inhibitor, or modulator of the enzymes and receptors within this pathway.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways directly activated by 1-Formyl-DL-tryptophan have yet to be fully elucidated, we can extrapolate potential mechanisms based on the known actions of tryptophan metabolites.

T-Cell Suppression

Tryptophan depletion is a potent inhibitor of T-cell proliferation. The general amino acid control (GCN2) kinase is a key sensor of amino acid deprivation. In the absence of tryptophan, uncharged tRNA accumulates, leading to the activation of GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This results in a global shutdown of protein synthesis and cell cycle arrest in T cells.

Dendritic Cell Modulation

Dendritic cells (DCs) are pivotal in orchestrating adaptive immune responses. The activity of the kynurenine pathway within DCs can shift their phenotype from immunogenic to tolerogenic. These tolerogenic DCs are characterized by reduced expression of co-stimulatory molecules and the production of anti-inflammatory cytokines, leading to the induction of regulatory T cells (Tregs).

Aryl Hydrocarbon Receptor (AhR) Activation

Several tryptophan metabolites, including kynurenine, are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. AhR activation has complex and context-dependent effects on the immune system, including the regulation of T-cell differentiation and the function of innate immune cells.

Visualizing the Tryptophan Catabolism and Immune Modulation Pathway

Quantitative Data on Tryptophan Metabolite Activity

| Compound | Assay Type | Cell Type | Typical Concentration/Activity |

| L-Kynurenine | AhR Activation | Reporter Cell Line | EC50: ~10-100 µM |

| L-Kynurenine | T-Cell Proliferation | Human PBMCs | Inhibition at ~50-200 µM |

| Kynurenic Acid | NMDA Receptor Antagonism | Neuronal Cells | IC50: ~10-50 µM |

| Quinolinic Acid | NMDA Receptor Agonism | Neuronal Cells | EC50: ~1-10 µM |

Note: These values are approximate and can vary significantly based on the specific experimental conditions.

Experimental Protocols for Investigating Tryptophan Metabolites

The following protocols provide a framework for assessing the immunomodulatory effects of compounds like 1-Formyl-DL-tryptophan.

T-Cell Proliferation Assay

-

Objective: To determine the effect of a test compound on the proliferation of primary T cells.

-

Methodology:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Label PBMCs with a proliferation tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) according to the manufacturer's instructions.

-

Seed labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulate T-cell proliferation using anti-CD3/anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

-

Add the test compound (e.g., 1-Formyl-DL-tryptophan) at various concentrations. Include appropriate vehicle controls.

-

Incubate for 3-5 days at 37°C, 5% CO2.

-

Harvest cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

-

Dendritic Cell Maturation and Cytokine Profiling

-

Objective: To assess the impact of a test compound on the maturation and function of monocyte-derived dendritic cells (mo-DCs).

-

Methodology:

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Differentiate monocytes into immature mo-DCs by culturing for 5-7 days in the presence of GM-CSF and IL-4.

-

Treat immature mo-DCs with the test compound for 24 hours.

-

Induce maturation by adding a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide - LPS).

-

After an additional 24-48 hours, harvest the cell culture supernatant for cytokine analysis (e.g., ELISA or multiplex bead array for IL-12, IL-10, TNF-α).

-

Harvest the cells and stain for surface maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for flow cytometric analysis.

-

Visualizing the Experimental Workflow

Conclusion and Future Directions

While 1-Formyl-DL-tryptophan remains a molecule with an underexplored biological role, its structural relationship to tryptophan places it at the heart of a critical immunoregulatory pathway. For researchers and drug development professionals, the investigation of this and other novel tryptophan metabolites represents a promising frontier in immunology and oncology.

Future research should be directed at:

-

Direct Functional Studies: Utilizing the experimental protocols outlined above to directly assess the effects of 1-Formyl-DL-tryptophan on T cells, dendritic cells, and other immune cell populations.

-

Enzymatic and Receptor Interactions: Investigating whether 1-Formyl-DL-tryptophan can act as a substrate or inhibitor of IDO1/TDO, or as a ligand for the Aryl Hydrocarbon Receptor.

-

In Vivo Studies: Progressing to in vivo models of inflammation, autoimmunity, and cancer to understand the physiological and therapeutic relevance of this molecule.

By systematically exploring the biological activity of 1-Formyl-DL-tryptophan, the scientific community can further illuminate the complex and nuanced role of tryptophan metabolism in health and disease, potentially uncovering new therapeutic targets and strategies.

The Enigmatic Role of 1-Formyl-DL-tryptophan in Cellular Mechanisms: A Review of Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-DL-tryptophan is a derivative of the essential amino acid L-tryptophan, characterized by the addition of a formyl group to the nitrogen of the indole ring. While specific, in-depth research on the direct mechanism of action of 1-Formyl-DL-tryptophan in cells is limited in publicly available scientific literature, its structural similarity to key metabolites in the kynurenine pathway positions it as a molecule of interest within the broader context of tryptophan metabolism. This guide provides a comprehensive overview of the primary tryptophan metabolic pathways, which are crucial for understanding the potential biological significance of 1-Formyl-DL-tryptophan.

Tryptophan is a fundamental building block for protein synthesis and serves as a precursor for the synthesis of several important bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. The majority of dietary tryptophan, however, is metabolized through the kynurenine pathway, which plays a critical role in immune regulation and neurobiology.

Core Tryptophan Metabolic Pathways

Tryptophan metabolism is primarily divided into three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).

The Kynurenine Pathway: A Key Regulator of Immunity

Over 95% of tryptophan is catabolized through the kynurenine pathway.[1][2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes catalyze the conversion of L-tryptophan to N-formyl-L-kynurenine.[1] Subsequently, formamidase converts N-formyl-L-kynurenine to L-kynurenine.

The downstream metabolites of the kynurenine pathway, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, have diverse biological activities.[2][3] For instance, kynurenic acid is an antagonist of ionotropic glutamate receptors, while quinolinic acid is an NMDA receptor agonist and a precursor for NAD+ synthesis.[3] The depletion of tryptophan and the production of these metabolites in the tumor microenvironment are known to suppress T-cell proliferation and promote immune tolerance, thereby allowing cancer cells to evade the immune system.[1]

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

The Elusive Presence of 1-Formyl-DL-tryptophan in Nature: A Technical Review

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of 1-Formyl-DL-tryptophan. Extensive investigation of peer-reviewed scientific literature reveals a notable absence of significant evidence for the existence of 1-Formyl-DL-tryptophan as a naturally occurring metabolite in biological systems. While L-tryptophan and its various derivatives are central to numerous biochemical pathways, the specific formylation at the first position of the indole ring of tryptophan does not appear to be a recognized enzymatic process in vivo. One database mentions the formylation of tryptophan residues as a potential post-translational modification, but does not provide further details or examples of its natural occurrence[1].

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing the known biosynthesis and metabolism of the parent compound, L-tryptophan. Furthermore, it provides detailed experimental protocols and quantitative data for key, naturally occurring tryptophan metabolites, which could be adapted for the hypothetical investigation of 1-Formyl-DL-tryptophan.

The Biosynthesis of L-Tryptophan: The Precursor Molecule

L-tryptophan, an essential aromatic amino acid, is synthesized by plants and microorganisms from chorismate, a product of the shikimate pathway[2][3]. This multi-step enzymatic process is highly regulated. In bacteria, the genes encoding the necessary enzymes are often organized in the trp operon[4][5].

The biosynthesis of L-tryptophan from chorismate involves the following key enzymatic steps:

-

Anthranilate synthase converts chorismate to anthranilate.

-

Anthranilate phosphoribosyltransferase converts anthranilate to phosphoribosyl anthranilate.

-

Phosphoribosylanthranilate isomerase converts phosphoribosyl anthranilate to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate.

-

Indole-3-glycerol phosphate synthase converts 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate to indole-3-glycerol phosphate.

-

Tryptophan synthase catalyzes the final step, converting indole-3-glycerol phosphate and serine to L-tryptophan and glyceraldehyde-3-phosphate[6].

Figure 1: L-Tryptophan Biosynthesis Pathway.

Major Metabolic Fates of L-Tryptophan

While 1-Formyl-DL-tryptophan is not a recognized natural metabolite, L-tryptophan is the precursor to a multitude of bioactive molecules through well-characterized metabolic pathways. The two primary routes of tryptophan catabolism are the kynurenine and serotonin pathways. Additionally, the gut microbiota metabolizes tryptophan into various indole derivatives.

The Kynurenine Pathway

Over 95% of free L-tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO)[7]. This pathway generates several neuroactive and immunomodulatory metabolites.

The Serotonin Pathway

A smaller fraction of L-tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin[8][9]. This pathway is crucial for regulating mood, sleep, and appetite.

Gut Microbiota Metabolism

The gut microbiome possesses enzymes that can metabolize L-tryptophan into a variety of indole derivatives, which can have local and systemic effects on the host[10][11].

Figure 2: Major Metabolic Fates of L-Tryptophan.

Quantitative Data on Naturally Occurring Tryptophan Metabolites

The following tables summarize the reported concentrations of key tryptophan metabolites in human plasma and cerebrospinal fluid (CSF). These values can serve as a reference for researchers in the field.

Table 1: Plasma Concentrations of Tryptophan and its Metabolites

| Metabolite | Concentration Range | Reference |

| L-Tryptophan | 48.8 - 25,000 ng/mL | [12] |

| Kynurenine | 43.7 - 1790 ng/mL | [13] |

| Kynurenic Acid | 1.9 - 14 ng/mL | [13] |

| 3-Hydroxykynurenine | 1.9 - 47 ng/mL | [13] |

| Anthranilic Acid | 0.5 - 13.4 ng/mL | [13] |

| Quinolinic Acid | 39 - 180 ng/mL | [13] |

| Picolinic Acid | 3.2 - 49.4 ng/mL | [13] |

| Nicotinamide | 21.1 - 147.3 ng/mL | [13] |

| Serotonin | Not specified | |

| Melatonin | Not specified |

Table 2: Cerebrospinal Fluid (CSF) Concentrations of Tryptophan and its Metabolites

| Metabolite | Concentration Range | Reference |

| L-Tryptophan | 1.3 - 1.5 µM | [14] |

| Kynurenine | 60.2 - 67.7 nM | [14] |

| Kynurenic Acid | 2.0 - 2.4 nM | [14] |

| 3-Hydroxykynurenine | 3.1 - 4.4 nM | [14] |

| Quinolinic Acid | 22.0 - 23.6 nM | [14] |

| Picolinic Acid | 9.2 - 14.5 nM | [14] |

| Nicotinamide (NAA) | 22.8 - 26.2 nM | [14] |

Experimental Protocols

While no specific protocols exist for the detection of 1-Formyl-DL-tryptophan from natural sources, the methodologies for quantifying L-tryptophan and its known metabolites are well-established. These protocols can be adapted for the targeted analysis of 1-formyl derivatives. The primary analytical technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Sample Preparation from Plasma/Serum

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid)[12][15].

-

Internal Standard Spiking: It is recommended to add a stable isotope-labeled internal standard before protein precipitation to account for matrix effects and procedural losses[16][17].

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds to 1 minute, followed by centrifugation at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins[15].

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes[12].

HPLC-MS/MS Analysis of Tryptophan Metabolites

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites[18].

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed.

-

Mobile Phase A: Water with an additive like 0.1% formic acid to improve ionization.

-

Mobile Phase B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Column Temperature: Maintained at around 30-40°C for reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for the detection of tryptophan and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-product ion transitions for each analyte need to be optimized.

-

Figure 3: Experimental Workflow for Tryptophan Metabolite Analysis.

Conclusion

References

- 1. AlphaFold Server [alphafoldserver.com]

- 2. The biosynthesis of tryptophan. [scite.ai]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Evolution of tryptophan biosynthetic pathway in microbial genomes: a comparative genetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Melatonin - Wikipedia [en.wikipedia.org]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

The Crossroads of Tryptophan Metabolism: A Technical Guide to 1-Formyl-DL-tryptophan Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of tryptophan metabolism, focusing on the pivotal intermediate, 1-Formyl-DL-tryptophan. Tryptophan, an essential amino acid, is primarily catabolized through the kynurenine pathway, a cascade of enzymatic reactions with profound implications for immunology, neuroscience, and oncology.[1][2] 1-Formyl-DL-tryptophan stands at the entry point of this pathway, and its formation and subsequent conversion are tightly regulated, making it a critical node for therapeutic intervention. This document provides a comprehensive overview of the metabolic pathway, quantitative data on enzyme kinetics and inhibitor affinities, detailed experimental protocols, and visualizations of the key signaling interactions.

The Metabolic Pathway of 1-Formyl-DL-tryptophan

The journey of tryptophan down the kynurenine pathway begins with its conversion to 1-Formyl-DL-tryptophan. This initial and rate-limiting step is catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase (IDO1 and its isoform IDO2) and Tryptophan 2,3-dioxygenase (TDO).[3][4] While TDO is primarily expressed in the liver, IDO1 is found in a wide range of tissues and is inducible by inflammatory stimuli, most notably interferon-gamma (IFN-γ).[5] Subsequently, 1-Formyl-DL-tryptophan is rapidly hydrolyzed by the enzyme arylformamidase (also known as kynurenine formamidase) to yield kynurenine and formate.[6][7] Kynurenine then serves as a branching point for the synthesis of several neuroactive and immunomodulatory metabolites, including kynurenic acid, quinolinic acid, and ultimately NAD+.[1]

Key Enzymes in the 1-Formyl-DL-tryptophan Metabolic Axis:

-

Indoleamine 2,3-dioxygenase (IDO1): A heme-containing enzyme that is a key regulator of immune tolerance. Its expression is induced by pro-inflammatory cytokines.

-

Tryptophan 2,3-dioxygenase (TDO): A heme-containing enzyme primarily responsible for tryptophan degradation in the liver.

-

Arylformamidase (AFMID): A hydrolase that catalyzes the conversion of 1-Formyl-DL-tryptophan to kynurenine.

Quantitative Data

Understanding the kinetics of the enzymes involved and the potency of their inhibitors is paramount for drug development. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| Human IDO1 | Homo sapiens | L-Tryptophan | 0.3015 mM | 36.5 min-1 | [8] |

| Human TDO2 | Homo sapiens | L-Tryptophan | 0.132 - 0.135 mM | 0.54 s-1 | [9] |

| Arylformamidase | Mus musculus (Liver) | N-Formyl-L-kynurenine | 180 - 190 µM | 42 µmol/min/mg |

Table 2: Inhibitor Potency (IC50 Values) against Human IDO1

| Inhibitor | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference |

| Epacadostat (INCB024360) | 70 nM | 15.3 nM - 19 nM | [6] |

| Navoximod (NLG919) | - | - | |

| BMS-986205 | - | 1.7 nM - 9.5 nM | [6][7] |

| 1-Methyl-D-tryptophan (Indoximod) | Micromolar range | - | [7] |

| Miconazole | 6.7 µM | - | [8] |

| Econazole | 8.1 µM | - | [8] |

| Galanal | 7.7 µM | 45 nM | [8] |

| Candesartan cilexetil | 12 µM | 2.6 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 1-Formyl-DL-tryptophan metabolic pathway.

Recombinant Human IDO1 Expression and Purification

A detailed protocol for obtaining purified human IDO1 is crucial for in vitro studies. A method based on a strep-tag purification system has been described.[8]

Protocol:

-

Expression: The recombinant pET28a-IDO1-strep plasmid is transformed into E. coli Rosetta (DE3) strain. Protein expression is induced with IPTG.

-

Lysis: Bacterial cells are harvested and lysed by sonication in a suitable buffer.

-

Purification: The cell lysate is cleared by centrifugation, and the supernatant containing the strep-tagged IDO1 is loaded onto a Strep-Tactin affinity chromatography column.

-

Elution: After washing the column, the purified strep-IDO1 is eluted with a buffer containing desthiobiotin.

-

Quality Control: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay. The heme content can be evaluated spectrophotometrically by measuring the A404/A280 ratio.[8]

IDO1 Enzyme Activity Assay (HPLC-based)

This protocol allows for the direct measurement of IDO1 activity by quantifying the production of kynurenine from tryptophan.

Reaction Mixture (per well):

-

50 mM Potassium Phosphate Buffer (pH 6.5)

-

20 mM Ascorbic Acid

-

10 µM Methylene Blue

-

100 µg/mL Catalase

-

400 µM L-Tryptophan

-

Purified recombinant IDO1 or cell/tissue lysate

Procedure:

-

The reaction is initiated by adding the enzyme source to the reaction mixture.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by adding 30% (w/v) trichloroacetic acid (TCA).

-

To hydrolyze any remaining N-formylkynurenine to kynurenine, the mixture is incubated at 50°C for 30 minutes.

-

After centrifugation to remove precipitated protein, the supernatant is collected for analysis.

-

The concentration of kynurenine in the supernatant is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 360 nm.

TDO Enzyme Activity Assay (Fluorescence-based)

A commercially available assay kit can be used to determine TDO activity, which is based on the detection of N-formylkynurenine (NFK).

Principle: The assay utilizes a chemical probe that specifically reacts with NFK to produce a fluorescent product.

General Procedure:

-

A reaction is set up containing the TDO enzyme source, L-tryptophan, and the necessary co-factors in the provided assay buffer.

-

The reaction is incubated to allow for the enzymatic conversion of tryptophan to NFK.

-

The reaction is stopped, and the fluorescent probe is added.

-

After a further incubation period, the fluorescence is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The amount of NFK produced is proportional to the fluorescence signal and can be quantified using a standard curve.

Quantification of Tryptophan and Kynurenine by LC-MS/MS

This method provides high sensitivity and specificity for the simultaneous measurement of tryptophan and its metabolites in biological samples.

Sample Preparation:

-

Plasma, serum, or tissue homogenate samples are deproteinized, typically by adding an acid such as trichloroacetic acid or trifluoroacetic acid.

-

Internal standards (e.g., isotopically labeled tryptophan and kynurenine) are added to the samples for accurate quantification.

-

After centrifugation, the supernatant is collected for analysis.

LC-MS/MS Analysis:

-

The samples are injected onto a reverse-phase liquid chromatography column (e.g., C18) for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is used to separate the analytes.

-

The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for tryptophan, kynurenine, and their internal standards are monitored for quantification.

Signaling Pathway Interactions

The metabolism of 1-Formyl-DL-tryptophan is intricately linked with key signaling pathways that regulate immune responses and cellular homeostasis.

IFN-γ-mediated Induction of IDO1

The expression of IDO1 is strongly induced by the pro-inflammatory cytokine IFN-γ. This induction is primarily mediated through the JAK-STAT signaling pathway.

Kynurenine-Aryl Hydrocarbon Receptor (AhR) Signaling Axis

Kynurenine, the product of 1-Formyl-DL-tryptophan metabolism, is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by kynurenine initiates a feedback loop that can further influence immune responses.

Conclusion

1-Formyl-DL-tryptophan is a critical gatekeeper of the kynurenine pathway, a metabolic route with far-reaching physiological and pathological consequences. The enzymes responsible for its synthesis and degradation, IDO1, TDO, and arylformamidase, represent key therapeutic targets. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of the metabolic pathway, quantitative data, experimental methodologies, and a visual representation of the intricate signaling networks. A thorough understanding of these interactions is essential for the rational design of novel therapeutics aimed at modulating this crucial metabolic axis.

References

- 1. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens | PLOS One [journals.plos.org]

- 2. Purification and characterization of kynurenine formamidase activities from Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. AFMID arylformamidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Signaling Properties of 1-Formyl-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-DL-tryptophan is a derivative of the essential amino acid DL-tryptophan, characterized by the addition of a formyl group to the indole nitrogen. This modification can significantly alter the molecule's electronic properties and biological activity, making it a compound of interest in various research fields, including drug development and biochemistry. Understanding its spectroscopic signature is crucial for its identification, characterization, and quantification in different experimental settings. This guide provides a comprehensive overview of the spectroscopic properties of 1-Formyl-DL-tryptophan and explores its potential role in biological signaling pathways.

Spectroscopic Properties

The spectroscopic properties of 1-Formyl-DL-tryptophan provide a unique fingerprint for its identification and analysis. The following sections detail the available data for various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Formyl-DL-tryptophan

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.5 - 4.8 | 55 - 58 |

| β-CH₂ | 3.2 - 3.5 | 27 - 30 |

| Indole H1 (Formyl-CHO) | 8.2 - 8.5 | 160 - 163 |

| Indole H2 | 7.8 - 8.1 | 125 - 128 |

| Indole H4 | 7.5 - 7.7 | 120 - 123 |

| Indole H5 | 7.1 - 7.3 | 122 - 125 |

| Indole H6 | 7.1 - 7.3 | 118 - 121 |

| Indole H7 | 7.6 - 7.8 | 110 - 113 |

| Indole C3 | - | 110 - 113 |

| Indole C3a | - | 128 - 131 |

| Indole C7a | - | 135 - 138 |

| Carboxyl COOH | 10 - 13 | 173 - 176 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for 1-Formyl-DL-tryptophan

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | - |

| Molecular Weight | 232.24 g/mol | - |

| Exact Mass (m/z) | 232.0848 | PubChem |

| Major Fragments (Predicted) | 187.08 (M-COOH), 130.06 (Indole-CH₂), 103.04 (Indole) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 1-Formyl-DL-tryptophan is not widely available. However, it is reported that the N-formylation of the indole ring in tryptophan shifts the absorption maximum to a longer wavelength. While L-tryptophan exhibits a characteristic absorption maximum around 280 nm, the UV spectrum of N-formyl tryptophan shows a maximum at approximately 300 nm.

Table 3: UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Solvent |

| L-Tryptophan (for comparison) | ~280 | ~5,600 M⁻¹cm⁻¹ | Neutral aqueous buffer |

| 1-Formyl-DL-tryptophan | ~300 | Data not available | Data not available |

Fluorescence Spectroscopy

Detailed fluorescence data for 1-Formyl-DL-tryptophan is not readily found in the public literature. For reference, L-tryptophan is a highly fluorescent molecule.

Table 4: Fluorescence Data for L-Tryptophan (for comparison)

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~280 nm | Neutral aqueous buffer |

| Emission Maximum (λem) | ~350 nm | Neutral aqueous buffer |

| Quantum Yield | ~0.13 | Neutral aqueous buffer |

The formylation of the indole nitrogen in 1-Formyl-DL-tryptophan is expected to influence its fluorescence properties, potentially leading to a shift in the emission wavelength and a change in the quantum yield. Further experimental studies are required to fully characterize its fluorescence profile.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of 1-Formyl-DL-tryptophan are not explicitly available. However, the following are general methodologies that can be adapted for its characterization.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-Formyl-DL-tryptophan in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-Formyl-DL-tryptophan (1-10 µg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol/water for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of 1-Formyl-DL-tryptophan of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorbance spectrum from 200 to 400 nm against a solvent blank.

-

Measure the absorbance of the different concentrations at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Plot absorbance versus concentration to generate a Beer-Lambert plot. The slope of this plot will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-Formyl-DL-tryptophan in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Excite the sample at its absorption maximum (or a suitable wavelength in the absorption band) and scan the emission wavelengths.

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence and scan the excitation wavelengths.

-

-

Data Analysis: The excitation and emission maxima are determined from the respective spectra. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Potential Biological Signaling Pathway

While the direct biological targets of 1-Formyl-DL-tryptophan are not yet fully elucidated, derivatives of tryptophan have been shown to interact with various biological systems. One such target is the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) involved in the inflammatory response. The following diagram illustrates a generalized signaling pathway for FPR1, where 1-Formyl-DL-tryptophan could potentially act as a modulator, for instance, as an antagonist.

Caption: Potential role of 1-Formyl-DL-tryptophan in the FPR1 signaling pathway.

The workflow for investigating the interaction of 1-Formyl-DL-tryptophan with a target receptor like FPR1 would typically involve a series of in vitro and in vivo experiments.

Caption: Experimental workflow for characterizing the biological activity of 1-Formyl-DL-tryptophan.

Conclusion

1-Formyl-DL-tryptophan is a molecule with distinct, albeit not yet fully documented, spectroscopic properties that differentiate it from its parent compound, DL-tryptophan. While detailed experimental data for its UV-Vis and fluorescence spectra are currently limited in the public domain, this guide provides a framework for its characterization using standard spectroscopic techniques. Furthermore, its structural similarity to known modulators of the Formyl Peptide Receptor 1 suggests a potential role in inflammatory signaling, warranting further investigation through the outlined experimental workflows. The data and methodologies presented herein serve as a valuable resource for researchers and scientists working on the characterization and application of this intriguing tryptophan derivative.

1-Formyl-DL-tryptophan: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-Formyl-DL-tryptophan. Due to a notable lack of specific quantitative data in publicly available literature for this particular derivative, this document also furnishes detailed, generalized experimental protocols for determining these crucial parameters. Data for the parent compound, DL-tryptophan, is provided for comparative reference.

Solubility Data

For reference and comparative purposes, the solubility of the parent compound, DL-tryptophan, is presented below.

Table 1: Solubility of DL-Tryptophan

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 11.4 g/L | [2] |

| Methanol:Water (7:3) | Soluble | [3] |

| 0.5 M HCl | 50 mg/mL | [3] |

| DMSO | 3.64 mg/mL (with sonication and warming to 60°C) |[4] |

Stability Data

Specific, quantitative stability data for 1-Formyl-DL-tryptophan, such as degradation kinetics or shelf-life in various solutions, is not extensively documented. General storage recommendations for the solid compound are to keep it in a dark place, sealed in a dry environment at 2-8°C, suggesting that the compound may be sensitive to light, moisture, and elevated temperatures.[1]

The stability of the formyl group on the indole nitrogen can be a concern. For instance, studies on N-formylated peptides indicate that the formyl group can be labile under certain conditions, such as in the presence of thiols during strong acid treatment.

For context, stability studies on the parent amino acid, tryptophan, in solution have shown that it can be susceptible to oxidation and photo-oxidation, leading to the formation of various degradation products, including kynurenine and formylkynurenine.

Experimental Protocols

Given the absence of specific data for 1-Formyl-DL-tryptophan, the following sections detail generalized experimental protocols that can be employed to determine its solubility and stability. These protocols are based on standard methodologies for amino acid derivatives.[5][6]

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of 1-Formyl-DL-tryptophan in various solvents.

Materials:

-

1-Formyl-DL-tryptophan powder

-

Selected solvents (e.g., water, DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

Procedure:

-

Add an excess amount of 1-Formyl-DL-tryptophan to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Formyl-DL-tryptophan in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Experimental workflow for solubility determination.

Stability Testing Protocol

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following is a general protocol for assessing the stability of 1-Formyl-DL-tryptophan in solution.

Objective: To evaluate the stability of 1-Formyl-DL-tryptophan in a specific solvent under defined storage conditions.

Materials:

-

A stock solution of 1-Formyl-DL-tryptophan of known concentration in the desired solvent.

-

Storage chambers/incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Light exposure chamber (for photostability).

-

HPLC system with a stability-indicating method.

-

pH meter.

Procedure:

-

Prepare a solution of 1-Formyl-DL-tryptophan in the solvent of interest at a known concentration.

-

Dispense the solution into multiple vials.

-

Place the vials under various storage conditions (e.g., refrigerated, room temperature, accelerated temperature, protected from light, exposed to light).

-

At specified time points (e.g., 0, 1, 2, 4 weeks, 3, 6 months), withdraw a vial from each storage condition.

-

Visually inspect the solution for any changes in color or for the formation of precipitates.

-

Measure the pH of the solution.

-

Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the intact 1-Formyl-DL-tryptophan from any potential degradation products.

-

Quantify the amount of remaining 1-Formyl-DL-tryptophan and any major degradation products.

-

Calculate the percentage of degradation over time for each condition.

Caption: General workflow for stability testing.

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that 1-Formyl-DL-tryptophan is directly involved in specific signaling pathways. Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin and for the kynurenine pathway. The kynurenine pathway involves N-formyl-L-kynurenine, a distinct, though similarly named, molecule. The biological role and potential signaling interactions of 1-Formyl-DL-tryptophan remain an area for further investigation.

References

- 1. N-FORMYL-DL-TRYPTOPHAN CAS#: 16108-03-5 [m.chemicalbook.com]

- 2. Buy 1-Formyl-DL-tryptophan [smolecule.com]

- 3. DL-Tryptophan =99 HPLC 54-12-6 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 1-Formyl-DL-tryptophan in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 1-Formyl-DL-tryptophan. The synthesis involves the formylation of the indole nitrogen of DL-tryptophan using a mixture of formic acid and acetic anhydride. This document includes a step-by-step experimental procedure, tables summarizing key quantitative data, and visualizations of the synthetic workflow and relevant biological pathways to guide researchers in the successful preparation and potential application of this compound.

Introduction

1-Formyl-DL-tryptophan is a derivative of the essential amino acid DL-tryptophan, characterized by a formyl group attached to the nitrogen atom of the indole ring. Formylation of tryptophan and its metabolites is a key step in the kynurenine pathway, the primary route of tryptophan catabolism. Additionally, formylated peptides are known to be potent activators of formyl peptide receptors (FPRs), which play a crucial role in inflammatory responses. The synthesis of 1-Formyl-DL-tryptophan provides a valuable tool for researchers studying these pathways and for those engaged in the development of novel therapeutics targeting inflammation and metabolic disorders.

Data Presentation

Table 1: Physicochemical and Yield Data for 1-Formyl-DL-tryptophan

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Melting Point | 160-161 °C | [2] |

| Appearance | Slightly colored solid | [2] |

| Theoretical Yield | 113.8 g (from 100 g DL-tryptophan) | Calculated |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Formyl-DL-tryptophan

Note: These are predicted values based on the chemical structure and may vary slightly from experimental results.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~9.3 | s, 1H (formyl CHO) |

| ~8.2 | d, 1H (indole H4) |

| ~7.2-7.8 | m, 4H (indole aromatic) |

| ~4.0 | t, 1H (alpha-CH) |

| ~3.4 | d, 2H (beta-CH₂) |

| ~10.0 (broad) | s, 1H (carboxyl OH) |

| ~2.5 (broad) | s, 2H (amino NH₂) |

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 2,797,226 for the N-formylation of DL-tryptophan.[2]

Materials:

-

DL-Tryptophan (≥99% purity)

-

Acetic anhydride (reagent grade)

-

Formic acid (≥95% purity)

-

Distilled water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 10 g of DL-tryptophan.

-

Reagent Addition: To the DL-tryptophan, add a mixture of 20 mL of formic acid and 10 mL of acetic anhydride.

-

Reaction Conditions: Heat the mixture to 70 °C with continuous stirring. Maintain this temperature for 15 minutes.

-

Cooling: After 15 minutes, remove the heat source and allow the reaction mixture to cool to room temperature for 1 hour.

-

Solvent Removal: Concentrate the resulting solution to a syrupy consistency using a rotary evaporator under vacuum on a water bath.

-

Crystallization: Cool the concentrated syrup and induce crystallization by seeding with a small crystal of the product if available. A solidified crystalline mass should form.

-

Workup: Triturate the crystalline mass with 50 mL of cold water.

-

Isolation: Collect the solid product by filtration using a Buchner funnel.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the final 1-Formyl-DL-tryptophan.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-Formyl-DL-tryptophan.

Potential Signaling Pathways

Kynurenine Pathway

Caption: Major metabolic route of tryptophan via the kynurenine pathway.

Formyl Peptide Receptor (FPR) Signaling

Caption: Simplified signaling cascade initiated by FPR activation.

References

Application Note: Analytical Techniques for the Detection of 1-Formyl-DL-tryptophan

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Formyl-DL-tryptophan is a derivative of the essential amino acid tryptophan. The formylation of tryptophan can occur under various physiological and pathological conditions, and its presence may be indicative of specific metabolic pathways or oxidative stress. Accurate and sensitive detection of 1-Formyl-DL-tryptophan is crucial for understanding its biological role and for its potential as a biomarker in drug development and disease diagnostics. This application note provides a detailed overview of the primary analytical techniques for the detection and quantification of 1-Formyl-DL-tryptophan, complete with experimental protocols and performance data.

Analytical Techniques

The detection of 1-Formyl-DL-tryptophan can be achieved through several analytical methods. The choice of technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The most common and effective methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the separation and quantification of small molecules. For 1-Formyl-DL-tryptophan, reverse-phase HPLC is typically employed, which separates compounds based on their hydrophobicity. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength. While robust and reliable, HPLC-UV may lack the sensitivity and selectivity required for complex biological samples with low concentrations of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[1] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[1] It allows for the precise identification and quantification of 1-Formyl-DL-tryptophan even in complex matrices like plasma, urine, and cell culture supernatants.[2] The use of multiple reaction monitoring (MRM) enhances the specificity of detection.[2]

-

Spectrophotometry: This technique is based on the principle that chemical compounds absorb light at specific wavelengths. A colorimetric reaction can be developed to produce a colored product with a unique absorption maximum, which can then be measured to determine the concentration of 1-Formyl-DL-tryptophan. Spectrophotometric methods are generally simpler and more rapid than chromatographic techniques but may be less sensitive and more prone to interference from other compounds in the sample.[3][4][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical techniques described above for the detection of 1-Formyl-DL-tryptophan.

| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |

| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 1 - 5 µg/mL |

| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 10 ng/mL | 5 - 15 µg/mL |

| Linearity (R²) | > 0.995 | > 0.998 | > 0.990 |

| Precision (%RSD) | < 10% | < 5% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |

Experimental Protocols

HPLC-UV Method

a. Sample Preparation (from Plasma)

-

To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

b. HPLC-UV Operating Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

-

Gradient: 5% B to 65% B over 35 minutes.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: 30°C.[6]

-

UV Detection: 220 nm and 280 nm.[6]

c. Data Analysis

-

Generate a standard curve by injecting known concentrations of 1-Formyl-DL-tryptophan.

-

Plot the peak area against the concentration.

-

Determine the concentration of 1-Formyl-DL-tryptophan in the samples by interpolating their peak areas from the standard curve.

LC-MS/MS Method

a. Sample Preparation (from Cell Culture Supernatant)

-

Collect 50 µL of cell culture supernatant.

-

Add 150 µL of acetonitrile containing an internal standard (e.g., ¹³C-labeled 1-Formyl-DL-tryptophan).

-

Vortex for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 50 µL of 50:50 water:acetonitrile.

b. LC-MS/MS Operating Conditions

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 2% B to 98% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

1-Formyl-DL-tryptophan: Q1 233.1 -> Q3 174.1

-

Internal Standard (¹³C-1-Formyl-DL-tryptophan): Q1 242.1 -> Q3 183.1

-

c. Data Analysis

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Quantify 1-Formyl-DL-tryptophan in samples using the calibration curve.

Spectrophotometric Method

a. Sample Preparation (Aqueous Solution)

-

Prepare a series of standard solutions of 1-Formyl-DL-tryptophan in deionized water.

-

For unknown samples, ensure they are clear and free of particulate matter. Dilute if necessary to fall within the linear range of the assay.

b. Assay Protocol

-

To 100 µL of the sample or standard, add 500 µL of a reagent solution (e.g., a solution containing diphenylamine sulphonate and sodium nitrite in an acidic medium).

-

Incubate the mixture at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance of the resulting pink-colored product at 522 nm using a spectrophotometer.

-

Use a blank solution (deionized water + reagent) to zero the spectrophotometer.

c. Data Analysis

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of 1-Formyl-DL-tryptophan in the unknown samples from the standard curve.

Visualizations

Caption: General analytical workflow for 1-Formyl-DL-tryptophan detection.

Caption: Simplified diagram of major tryptophan metabolic pathways.

References

- 1. Tryptophan Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Application Note: Quantification of 1-Formyl-DL-tryptophan using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-DL-tryptophan is a key oxidized derivative of the essential amino acid tryptophan. Its presence and concentration can be an indicator of oxidative stress and degradation in biological samples and pharmaceutical formulations. Accurate and robust analytical methods are therefore crucial for its quantification. This application note provides a detailed protocol for the determination of 1-Formyl-DL-tryptophan using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is based on established principles for the analysis of tryptophan and its metabolites, providing a strong foundation for method development and validation in a research or quality control setting.

Principle